REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([N:17]3[CH2:22][CH2:21][NH:20][CH2:19][C:18]3([CH3:24])[CH3:23])=[CH:13][N:12]=2)[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.[O:25]1[CH2:28][C:27](=O)[CH2:26]1.[BH3-]C#N.[Na+]>CO.[Cl-].[Zn+2].[Cl-]>[Br:1][C:2]1[CH:3]=[C:4]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([N:17]3[CH2:22][CH2:21][N:20]([CH:27]4[CH2:28][O:25][CH2:26]4)[CH2:19][C:18]3([CH3:24])[CH3:23])=[CH:13][N:12]=2)[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1 |f:2.3,5.6.7|
|
Name
|
125d
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(N(C1)C)=O)NC1=NC=C(C=C1)N1C(CNCC1)(C)C
|
Name
|
|
Quantity
|
497 mg
|
Type
|
reactant
|
Smiles
|
O1CC(C1)=O
|
Name
|
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
311 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It was then concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
water (10 mL) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CHCl3 3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica-gel column-chromatography
|
Type
|
WASH
|
Details
|
eluting with 50:1 dichloromethane/methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(N(C1)C)=O)NC1=NC=C(C=C1)N1C(CN(CC1)C1COC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |